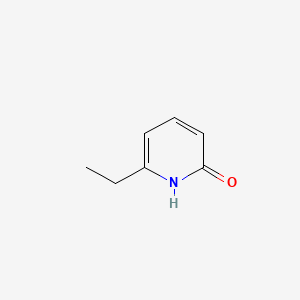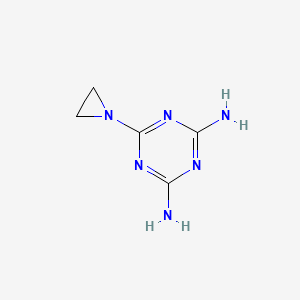![molecular formula C13H13N3O2 B3065862 4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one CAS No. 63412-40-8](/img/structure/B3065862.png)
4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one
Descripción general
Descripción
4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one, commonly referred to as 4AM-3P-5,6-DHP, is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure, and it has a wide range of biochemical and physiological effects on various organisms.
Aplicaciones Científicas De Investigación
4AM-3P-5,6-DHP has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use as an anti-cancer agent. It has also been studied for its potential use in the treatment of neurological disorders and for its potential use as an antioxidant. Additionally, it has been studied for its potential use in the treatment of diabetes and for its potential use as an immunosuppressant.
Mecanismo De Acción
The mechanism of action of 4AM-3P-5,6-DHP is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Biochemical and Physiological Effects
4AM-3P-5,6-DHP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to inhibit the production of pro-inflammatory mediators. Additionally, it has been shown to modulate the release of neurotransmitters and to reduce the production of pro-inflammatory cytokines. Furthermore, it has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4AM-3P-5,6-DHP has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is a relatively safe compound, and it has a wide range of biochemical and physiological effects. However, there are also some limitations to its use in laboratory experiments. For example, it is not water soluble, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light and heat.
Direcciones Futuras
There are several potential future directions for research involving 4AM-3P-5,6-DHP. One potential direction is to investigate its potential use as an anti-inflammatory agent and as an anti-cancer agent. Additionally, it could be studied for its potential use in the treatment of neurological disorders and for its potential use as an antioxidant. Furthermore, it could be studied for its potential use in the treatment of diabetes and for its potential use as an immunosuppressant. Additionally, it could be studied for its potential use in the treatment of other diseases, such as cardiovascular disease and Alzheimer’s disease. Finally, it could be studied for its potential use in the development of new drugs and therapies.
Propiedades
IUPAC Name |
4-amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-7-10-11(14)16(9-5-3-2-4-6-9)13(17)15-12(10)18-8/h2-6,8H,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKIDSYPUUJHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N(C(=O)N=C2O1)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493673 | |
| Record name | 4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one | |
CAS RN |
63412-40-8 | |
| Record name | 4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Cyclohexanecarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3065786.png)

![4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B3065802.png)


![3-Phenylpyrido[4,3-e][1,2,4]triazine](/img/structure/B3065817.png)



![7,12-Dichlorobenzo[a]anthracene](/img/structure/B3065851.png)


